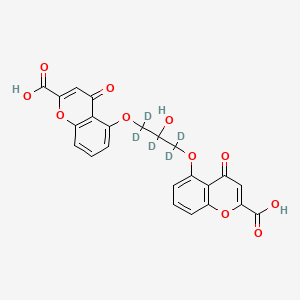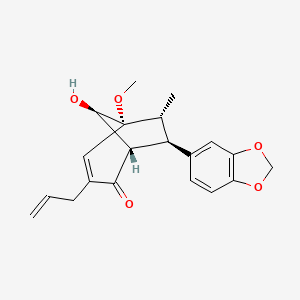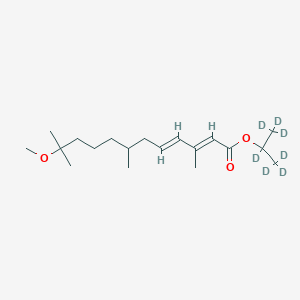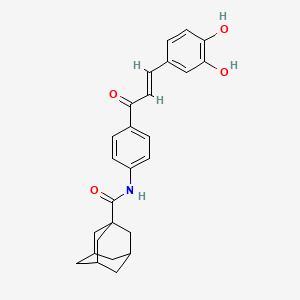
FtsZ-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FtsZ-IN-9 is a small molecule inhibitor that targets the bacterial cell division protein FtsZ. FtsZ is a tubulin homolog that plays a crucial role in bacterial cytokinesis by forming a contractile ring at the future site of cell division. Inhibiting FtsZ disrupts bacterial cell division, making this compound a promising candidate for antibacterial therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification, crystallization, and formulation to ensure the compound meets the required purity and efficacy standards .
Análisis De Reacciones Químicas
Types of Reactions: FtsZ-IN-9 primarily undergoes reactions that involve binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, thereby preventing the formation of the Z-ring necessary for bacterial cell division .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and stability of the compound .
Major Products Formed: The major product formed from the reaction of this compound with its target is a stable complex that inhibits the GTPase activity of FtsZ. This inhibition leads to the disruption of bacterial cell division and ultimately bacterial cell death .
Aplicaciones Científicas De Investigación
FtsZ-IN-9 has a wide range of scientific research applications, particularly in the fields of microbiology, pharmacology, and medicinal chemistry. It is used to study the mechanisms of bacterial cell division and to develop new antibacterial agents. In addition, this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria .
Mecanismo De Acción
FtsZ-IN-9 exerts its effects by binding to the GTPase active site of the FtsZ protein. This binding inhibits the polymerization of FtsZ, preventing the formation of the Z-ring necessary for bacterial cytokinesis. The inhibition of FtsZ polymerization disrupts the cell division process, leading to bacterial cell death .
Comparación Con Compuestos Similares
FtsZ-IN-9 is unique among FtsZ inhibitors due to its high specificity and potency. Similar compounds include PC190723, which also targets the GTPase active site of FtsZ but has different binding affinities and mechanisms of action. Other similar compounds include quinuclidine derivatives and various natural product-like inhibitors that have been identified through virtual screening and molecular docking studies .
Propiedades
Fórmula molecular |
C26H27NO4 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
N-[4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H27NO4/c28-22(7-1-16-2-8-23(29)24(30)12-16)20-3-5-21(6-4-20)27-25(31)26-13-17-9-18(14-26)11-19(10-17)15-26/h1-8,12,17-19,29-30H,9-11,13-15H2,(H,27,31)/b7-1+ |
Clave InChI |
IAEGEBQBPTWKEV-LREOWRDNSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)/C=C/C5=CC(=C(C=C5)O)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)C=CC5=CC(=C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[(2R,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12389323.png)
methyl phosphate](/img/structure/B12389324.png)
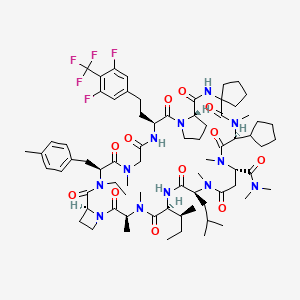


![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
